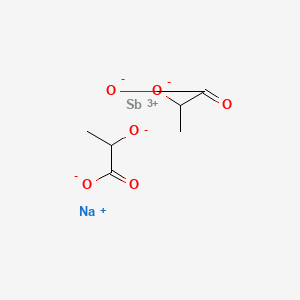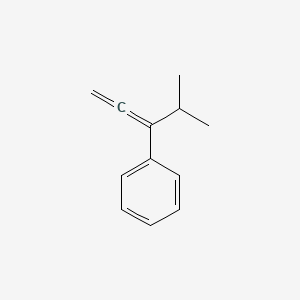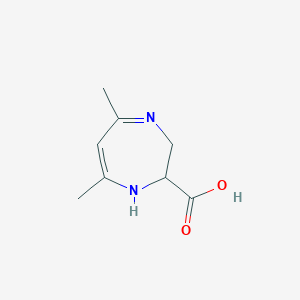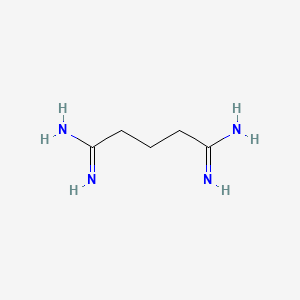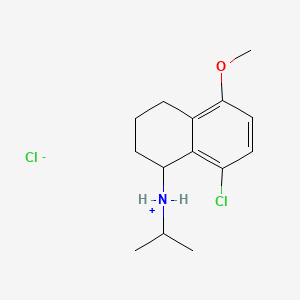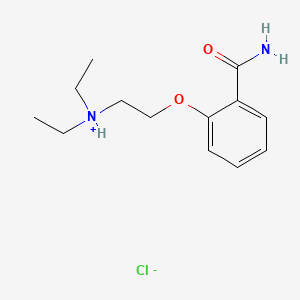
o-(beta-Diethylamino)ethoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(beta-Diethylamino)ethoxybenzamide hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxybenzamide group linked to a diethylaminoethyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(beta-Diethylamino)ethoxybenzamide hydrochloride typically involves the reaction of 2-ethoxybenzoyl chloride with diethylaminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
o-(beta-Diethylamino)ethoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The products depend on the nucleophile used; common products include substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. It acts as a ligand in binding assays to investigate the activity of specific enzymes and receptors .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of o-(beta-Diethylamino)ethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
N-(2-Diethylaminoethyl)-4-ethoxybenzamide hydrochloride: Similar structure but with different functional groups, leading to varied applications.
Uniqueness
o-(beta-Diethylamino)ethoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it versatile for use in multiple fields, from organic synthesis to medicinal chemistry .
Propriétés
Numéro CAS |
63886-91-9 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
2-(2-carbamoylphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-12-8-6-5-7-11(12)13(14)16;/h5-8H,3-4,9-10H2,1-2H3,(H2,14,16);1H |
Clé InChI |
ACVARMNPHWNVNQ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC1=CC=CC=C1C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

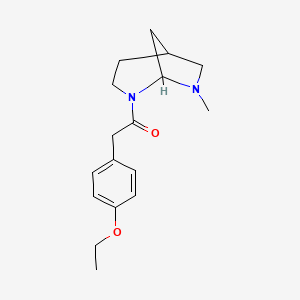
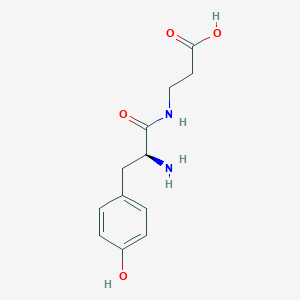
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
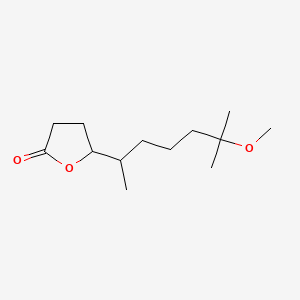
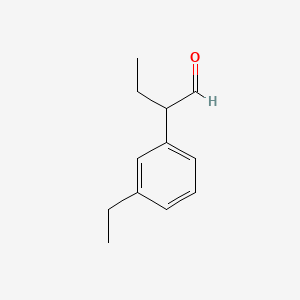
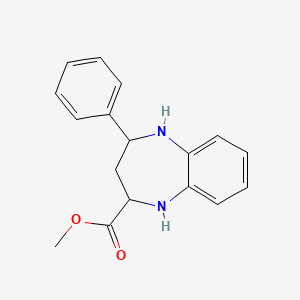
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
